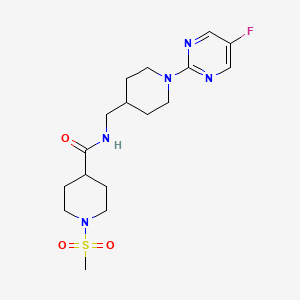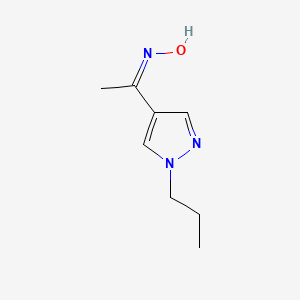![molecular formula C22H27N5O4 B2364025 2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-91-6](/img/no-structure.png)
2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
Imidazoles, which are part of the compound’s structure, can be synthesized via N–H functionalization. This involves using indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 516.72 . Other physical and chemical properties such as boiling point, density, vapor pressure, and pKa are predicted values .Wissenschaftliche Forschungsanwendungen
Antiviral and Antihypertensive Activity
The derivative of 7,8-polymethylenehypoxanthines, related to the compound , has been used in the study of antiviral and antihypertensive activities. This research demonstrates the potential of these derivatives in medicinal chemistry, particularly in the development of treatments for viral infections and hypertension (Nilov et al., 1995).
Precursors of Purine Analogs
The compound serves as a precursor in the synthesis of purine analogs. These analogs are significant in pharmaceutical research for their potential therapeutic properties, including anticancer activity (Alves et al., 1994).
Anticancer Drug Candidate
Derivatives of the compound have been investigated as tubulin polymerization inhibitors, displaying high antitumor activity. This research emphasizes the compound's potential in developing new anticancer drugs (Romagnoli et al., 2016).
Inhibiting Vascular Smooth Muscle Cell Proliferation
The compound and its derivatives have been tested for their efficacy in inhibiting the proliferation of vascular smooth muscle cells, which is crucial in treating diseases like atherosclerosis (Ryu et al., 2008).
Antitumor Activity
Studies have explored the synthesis of novel derivatives of this compound, evaluating their antiproliferative activity against various cancer cell lines. This highlights the compound's role in developing new anticancer agents (Liu et al., 2018).
Eigenschaften
CAS-Nummer |
876901-91-6 |
|---|---|
Produktname |
2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Molekularformel |
C22H27N5O4 |
Molekulargewicht |
425.489 |
IUPAC-Name |
2-(2-ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H27N5O4/c1-6-30-13-12-25-20(28)18-19(24(5)22(25)29)23-21-26(14(3)15(4)27(18)21)16-8-10-17(11-9-16)31-7-2/h8-11H,6-7,12-13H2,1-5H3 |
InChI-Schlüssel |
XAGYATREJVVPPV-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OCC)C)C)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)
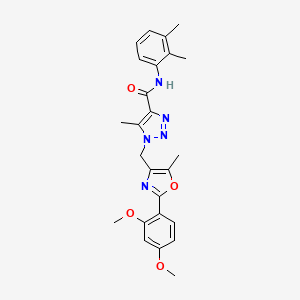
![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)
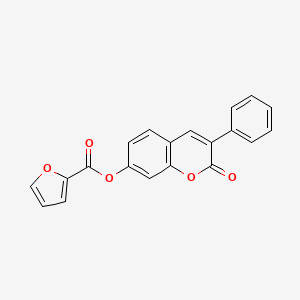
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
![1-[(4-Chlorophenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2363953.png)
![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
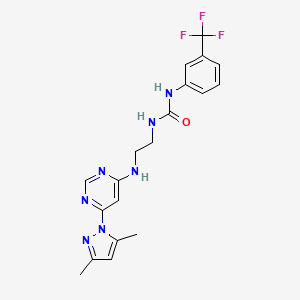
![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)
![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)
